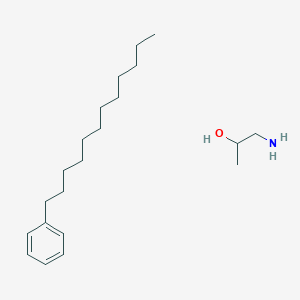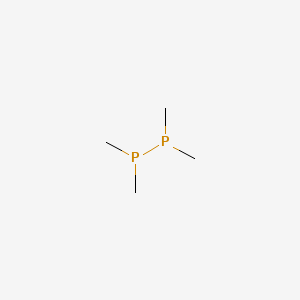
Tetramethyldiphosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyldiphosphine is an organophosphorus compound with the molecular formula ( \text{C}4\text{H}{12}\text{P}_2 ). It is characterized by the presence of two phosphorus atoms bonded to each other and each bonded to two methyl groups.
Preparation Methods
Tetramethyldiphosphine can be synthesized through several methods. One common synthetic route involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of dimethylchlorophosphine with methylmagnesium bromide can yield this compound . The reaction typically requires an inert atmosphere and low temperatures to prevent unwanted side reactions.
Industrial production methods for this compound are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Tetramethyldiphosphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: this compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions of this compound are less common but can involve the use of reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where one or more of the methyl groups are replaced by other functional groups.
Scientific Research Applications
Tetramethyldiphosphine has several applications in scientific research:
Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activities.
Medicine: Research is ongoing to explore the potential medicinal properties of organophosphorus compounds, including this compound derivatives.
Mechanism of Action
The mechanism of action of tetramethyldiphosphine involves its ability to form stable complexes with various metal ions. This property makes it useful as a ligand in coordination chemistry. The phosphorus-phosphorus bond in this compound can undergo homolytic cleavage, leading to the formation of reactive phosphido radicals . These radicals can participate in various chemical reactions, contributing to the compound’s reactivity and versatility.
Comparison with Similar Compounds
Tetramethyldiphosphine can be compared with other diphosphines such as tetrasilyldiphosphine and tetrakis(trifluoromethyl)diphosphine.
Tetrasilyldiphosphine: This compound has silicon atoms in place of the methyl groups found in this compound.
Tetrakis(trifluoromethyl)diphosphine: This compound has trifluoromethyl groups instead of methyl groups, leading to significantly different electronic properties and reactivity.
This compound is unique due to its relatively simple structure and the presence of methyl groups, which make it a versatile starting material for the synthesis of more complex organophosphorus compounds.
Conclusion
This compound is a valuable compound in the field of organophosphorus chemistry. Its unique properties and reactivity make it useful in various scientific and industrial applications. Ongoing research continues to explore its potential in new areas, highlighting the importance of this compound in modern chemistry.
Properties
CAS No. |
3676-91-3 |
|---|---|
Molecular Formula |
C4H12P2 |
Molecular Weight |
122.09 g/mol |
IUPAC Name |
dimethylphosphanyl(dimethyl)phosphane |
InChI |
InChI=1S/C4H12P2/c1-5(2)6(3)4/h1-4H3 |
InChI Key |
RLPGUIZCGVYNLO-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)P(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



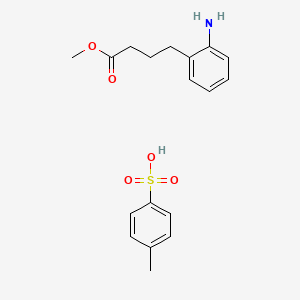

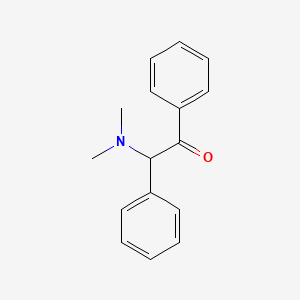
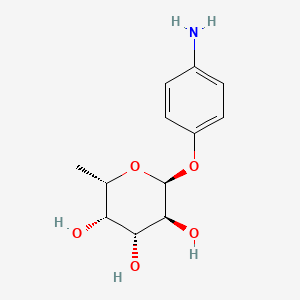
![dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
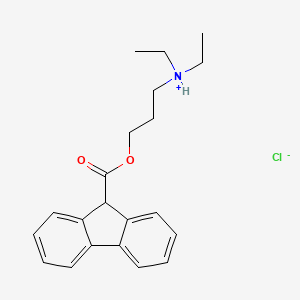
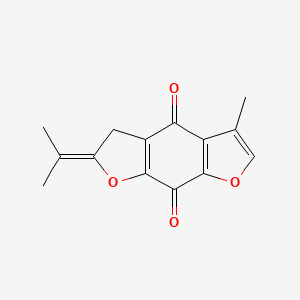
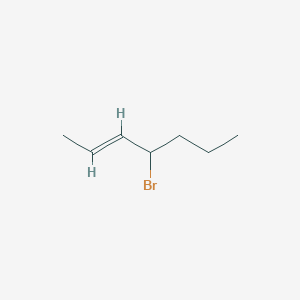
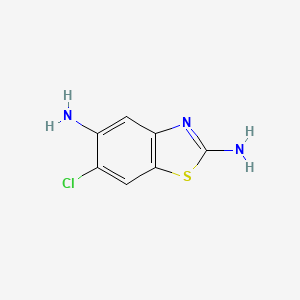

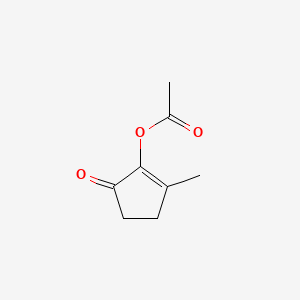
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
